Granulatimide
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Overview
Description
Granulatimide is a natural product found in Didemnum granulatum with data available.
Scientific Research Applications
Marine Pyrrolocarbazoles and Analogues
Granulatimide and its analogue isogranulatimide are known for their ability to inhibit the cell-cycle G2-checkpoint, specifically targeting checkpoint 1 kinase (Chk1). Their structure, which includes a pyrrolocarbazole framework, is shared with other compounds like rebeccamycin and staurosporine, known for their inhibitory effects on topoisomerase I and diverse kinases. This review details the synthesis and kinase inhibitory activities of pyrrolocarbazole-based analogues of granulatimide (Deslandes, Chassaing, & Delfourne, 2009).
Isolation from Didemnum granulatum
Granulatimide and 6-bromogranulatimide have been isolated from the Brazilian ascidian Didemnum granulatum. These findings support the presence of granulatimide as a natural product, highlighting its biological origin and potential for pharmaceutical development (Britton, de Oliveira, Andersen, & Berlinck, 2001).
Chk1 Inhibition and Anticancer Properties
Granulatimide has shown potential in anticancer research, particularly as an inhibitor of Checkpoint 1 kinase (Chk1), which plays a crucial role in the cell cycle G2-M phase checkpoint. The modification of granulatimide's structure to enhance its Chk1 inhibitory activity has been a focus, with some analogues displaying stronger activity than granulatimide itself (Hénon et al., 2007).
Molecular Docking Studies
Molecular docking studies have been conducted to design new potential Chk1 inhibitors based on the natural products skeleton of granulatimide and isogranulatimide. This research helps in understanding the molecular interactions and potential modifications for developing more effective Chk1 inhibitors (Lavrard, Rodriguez, & Delfourne, 2014).
Synthesis of Analogues
The synthesis of granulatimide analogues has been a significant area of research. These studies involve modifying granulatimide's structure to explore its biological activities and potential applications. For instance, the synthesis of analogues with a maleimide instead of an imidazole heterocycle offers insights into the structure-activity relationships of these compounds (Hugon, Pfeiffer, Renard, & Prudhomme, 2003).
properties
CAS RN |
219828-99-6 |
---|---|
Product Name |
Granulatimide |
Molecular Formula |
C15H8N4O2 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
3,5,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1,4,6,11,13,15,17-heptaene-8,10-dione |
InChI |
InChI=1S/C15H8N4O2/c20-14-9-8-6-3-1-2-4-7(6)18-12(8)13-11(16-5-17-13)10(9)15(21)19-14/h1-5,18H,(H,16,17)(H,19,20,21) |
InChI Key |
LBTREMHIJGMYQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O |
synonyms |
granulatimide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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